

The Role of BRD3 in Gene Transcription: A Technical Guide

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Compound of Interest

Compound Name: BET bromodomain inhibitor 3

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Core Principle: BRD3 as an Epigenetic Reader

Bromodomain-containing protein 3 (BRD3) is a key player in the regulation of gene transcription, acting as an epigenetic "reader."[1][2] It belongs to the Bromodomain and Extra-Terminal domain (BET) family of proteins, which also includes BRD2, BRD4, and the testis-specific BRDT.[3][4] The primary function of BRD3 in transcription is to recognize and bind to acetylated lysine residues on histone tails and other proteins.[1][2] This interaction serves as a crucial link between the epigenetic state of chromatin and the transcriptional machinery, ultimately influencing gene expression.

The structure of BRD3 features two tandem N-terminal bromodomains (BD1 and BD2) and a C-terminal Extra-Terminal (ET) domain.[3] The bromodomains are responsible for recognizing and binding to acetylated lysines, while the ET domain mediates interactions with a variety of other proteins, including chromatin remodelers and transcription factors.[5][6]

Mechanism of Action in Gene Transcription

BRD3's role in gene transcription is multifaceted, involving the recruitment of transcriptional machinery and the facilitation of transcriptional elongation.

1. Recognition of Acetylated Lysines:



BRD3's bromodomains exhibit binding affinity for acetylated lysine residues on histones, particularly on histones H3 and H4.[7] This binding is a critical first step in BRD3-mediated transcriptional regulation. By recognizing these epigenetic marks, which are generally associated with active chromatin, BRD3 is recruited to specific genomic loci.[8]

2. Recruitment of Transcriptional Machinery:

Upon binding to acetylated chromatin, BRD3 acts as a scaffold, recruiting various components of the transcriptional apparatus to gene promoters and enhancers. This includes transcription factors and co-activators.[2] For instance, BRD3 has been shown to interact with the hematopoietic transcription factor GATA1 in an acetylation-dependent manner, promoting GATA1's occupancy at its target genes.[1][9]

3. Facilitation of Transcriptional Elongation:

BRD3 also plays a significant role in the elongation phase of transcription. It can associate with the positive transcription elongation factor b (P-TEFb) complex, which is essential for releasing paused RNA Polymerase II (Pol II) and promoting productive elongation.[10] By recruiting P-TEFb to gene bodies, BRD3 helps to ensure the efficient transcription of target genes. Furthermore, both BRD2 and BRD3 have been demonstrated to facilitate the passage of Pol II through nucleosomal templates in vitro, a process dependent on histone acetylation.[7]

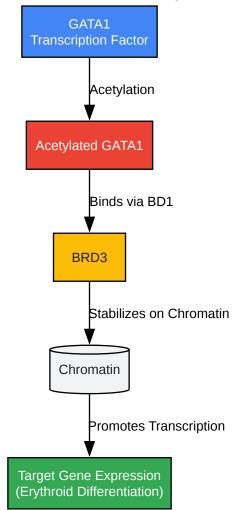
Signaling Pathways and Interactions

BRD3 is involved in several key signaling pathways and interacts with a multitude of proteins to exert its regulatory effects on gene transcription.

Interaction with GATA1 in Erythroid Differentiation

A well-characterized pathway involves the interaction of BRD3 with the transcription factor GATA1, which is crucial for erythroid (red blood cell) development. Acetylation of GATA1 is required for its stable association with chromatin, and BRD3, through its first bromodomain (BD1), specifically recognizes and binds to acetylated GATA1.[1][11] This interaction stabilizes GATA1 on the chromatin, allowing it to regulate the expression of genes essential for erythropoiesis.[1]





GATA1-BRD3 Interaction Pathway in Transcription

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Caption: GATA1-BRD3 signaling pathway.

Role in NUT Midline Carcinoma

BRD3 is also implicated in the pathogenesis of NUT midline carcinoma (NMC), a rare and aggressive form of cancer.[4][12] In a subset of NMC cases, a chromosomal translocation results in the fusion of the BRD3 gene with the NUTM1 gene, creating a BRD3-NUT fusion oncoprotein.[13] This aberrant fusion protein drives oncogenesis by blocking cellular differentiation and promoting proliferation.[12] The BRD3 portion of the fusion protein tethers the NUT protein to chromatin, leading to widespread epigenetic dysregulation.[14]



BRD3 Gene NUTM1 Gene Chromosomal Translocation **BRD3-NUT Fusion Oncoprotein** Tethers to Chromatin Chromatin eads to Epigenetic Dysregulation **Blocked Differentiation** Cancer Proliferation

BRD3-NUT Fusion in NUT Midline Carcinoma

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Caption: BRD3-NUT fusion pathway in NMC.

Interaction with Chromatin Remodeling Complexes

The ET domain of BRD3 facilitates its interaction with various chromatin remodeling complexes, including the Nucleosome Remodeling and Deacetylase (NuRD) complex and the SWI/SNF (also known as BAF) complex.[5][6] BRD3 interacts with components of these



complexes, such as CHD4 (a subunit of NuRD) and BRG1 (a subunit of BAF), through a short linear "KIKL" motif.[5] These interactions suggest that BRD3 can recruit chromatin remodelers to specific genomic locations, thereby influencing chromatin structure and accessibility for transcription.

Quantitative Data

The following tables summarize key quantitative data related to BRD3's binding affinities and the potency of its inhibitors.

Table 1: BRD3 Binding Affinities (Kd)

Interacting Partner	BRD3 Domain	Method	Dissociation Constant (Kd)	Reference
Acetylated GATA1 peptide (ac4)	BD1	Peptide pulldown	Qualitatively shown to bind	[1]
BRG1 peptide	ET	Surface Plasmon Resonance	7 ± 1 μM	[5]
INO80B peptide	ET	Surface Plasmon Resonance	80 ± 10 μM	[5]
NSD3 peptide	ET	Surface Plasmon Resonance	950 ± 100 μM	[5]
Acetylated Histone H3 (AcK9)	Bromodomain 3 (from Polybromo- 1)	Fluorescence Anisotropy	Nanomolar range	[15]
Acetylated Histone H3 (AcK4, AcK14, AcK23)	Bromodomain 3 (from Polybromo- 1)	Fluorescence Anisotropy	Micromolar range	[15]

Table 2: IC50 Values of BET Inhibitors for BRD3



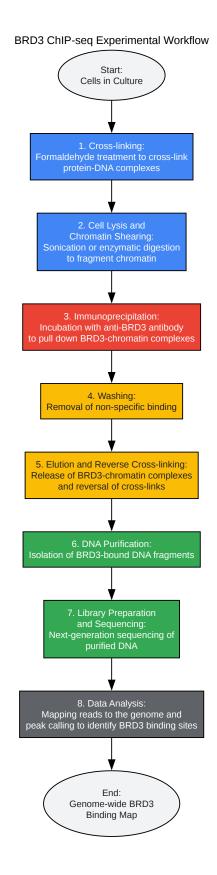
Inhibitor	BRD3 Domain	IC50	Reference
I-BET151 (GSK1210151A)	BD1/BD2	0.25 μΜ	[16]
GSK1324726A (I- BET726)	BD1/BD2	31 nM	[16]
INCB054329	BD1	9 nM	[16]
INCB054329	BD2	1 nM	[16]
ABBV-744	BD2	4-18 nM	[17]
GSK778 (iBET-BD1)	BD1	41 nM	[17]
GSK046 (iBET-BD2)	BD2	98 nM	[17]

Experimental Protocols

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for BRD3

ChIP-seq is a powerful technique to identify the genome-wide binding sites of a protein of interest, such as BRD3.[18]





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